[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13467581
Molecular Formula: C16H21ClN2O3
Molecular Weight: 324.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21ClN2O3 |
|---|---|
| Molecular Weight | 324.80 g/mol |
| IUPAC Name | benzyl N-[[1-(2-chloroacetyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C16H21ClN2O3/c1-18(10-14-7-8-19(11-14)15(20)9-17)16(21)22-12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 |
| Standard InChI Key | ZZFJAQNWPPUFMY-UHFFFAOYSA-N |
| SMILES | CN(CC1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CN(CC1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
Introduction
[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester is an organic compound belonging to the class of carbamic acid derivatives. It features a pyrrolidine ring and a benzyl ester functional group, making it both a heterocyclic and aromatic compound due to its structural characteristics . This compound is of interest in medicinal chemistry due to its complex molecular structure and potential applications.
Synthesis
The synthesis of [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester involves multiple steps, typically starting with the modification of existing organic molecules. Each step requires careful control of temperature, time, and concentration to achieve a high yield while minimizing side reactions. The specific synthetic routes may vary depending on the desired yield and purity of the final product.
Potential Applications
This compound has potential applications in medicinal chemistry, although specific uses are not well-documented in available literature. Its complex structure suggests it could be involved in various biological interactions, such as enzyme inhibition or receptor binding, which would require further research to elucidate its efficacy and potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume